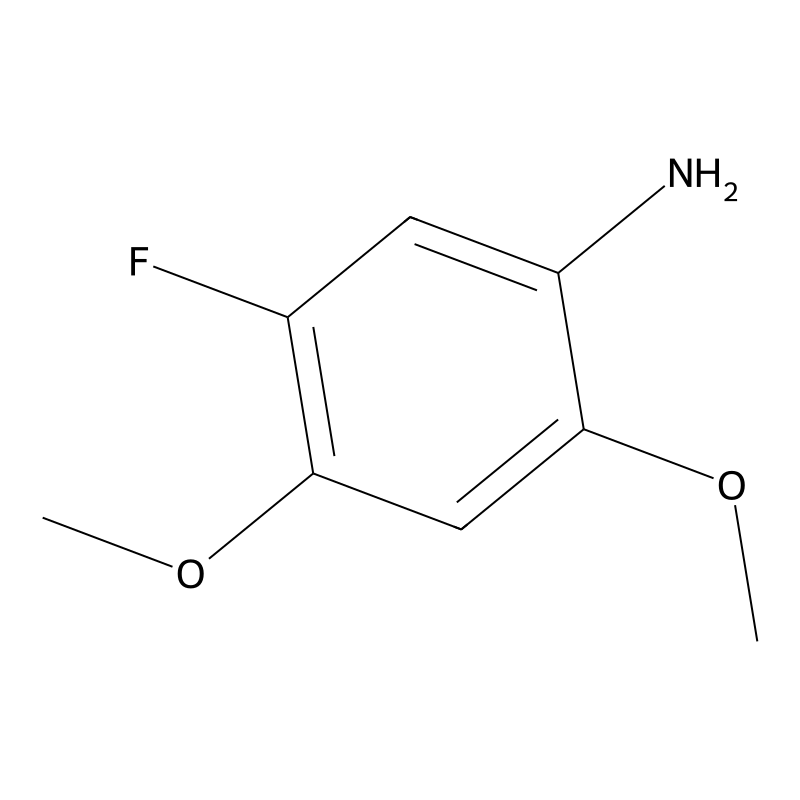

5-Fluoro-2,4-dimethoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry: Development of α-Glucosidase Inhibitors

Summary of the Application: 5-Fluoro-2,4-dimethoxyaniline has been used in the synthesis of a series of 5-fluoro-2-oxindole derivatives . These derivatives have been investigated for their potential as α-glucosidase inhibitors . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .

Results or Outcomes: The biological assessment results showed that most synthesized compounds presented potential inhibition on α-glucosidase . Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively . These values were about 10 ∼ 15 folds higher than acarbose (IC50 = 569.43 ± 43.72 μM) . A kinetic mechanism study revealed that compounds 3d, 3f, and 3i inhibited the α-glucosidase in a reversible and mixed manner .

5-Fluoro-2,4-dimethoxyaniline is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to an aniline structure. Its chemical formula is C10H12FNO2, and it features a molecular weight of approximately 197.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics.

There is no current information available regarding a specific mechanism of action for 5-F-2,4-DMA.

As with any new compound, proper safety precautions should be taken when handling 5-F-2,4-DMA due to the lack of specific data. Here are some general safety considerations for aromatic amines:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The presence of the methoxy groups enhances the electron density on the aromatic ring, facilitating electrophilic substitution reactions.

- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives.

Research indicates that compounds similar to 5-fluoro-2,4-dimethoxyaniline exhibit significant biological activities, particularly as enzyme inhibitors. For instance, derivatives of fluorinated anilines have been studied for their ability to inhibit α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients . The introduction of fluorine may enhance metabolic stability and improve pharmacodynamic properties .

5-Fluoro-2,4-dimethoxyaniline can be synthesized through several methods:

- Direct Fluorination: Starting from 2,4-dimethoxyaniline, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

- Methoxy Group Introduction: The synthesis may involve the methylation of aniline derivatives using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- Condensation Reactions: Condensation with appropriate aldehydes followed by reduction processes could also yield this compound.

5-Fluoro-2,4-dimethoxyaniline has several notable applications:

- Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents due to its biological activity.

- Dyes and Pigments: The compound can be utilized in the production of dyes owing to its vivid color properties derived from its aromatic structure.

- Material Science: It may be used in the development of polymers and other materials that require specific electronic properties.

Interaction studies involving 5-fluoro-2,4-dimethoxyaniline often focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound can effectively interact with α-glucosidase, showcasing potential as an antidiabetic agent . Additionally, its interactions with other biomolecules can provide insights into its pharmacological profiles.

5-Fluoro-2,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxyaniline | Two methoxy groups on aniline | Lacks fluorine atom; less potent as enzyme inhibitor |

| 5-Fluoroaniline | One fluorine atom | More potent than 2,4-dimethoxyaniline due to fluorine |

| 3-Fluoro-4-methoxyaniline | One methoxy group and one fluorine | Different position of substituents alters reactivity |

| 5-Chloro-2,4-dimethoxyaniline | Chlorine instead of fluorine | Different halogen impacts electronic properties |

The uniqueness of 5-fluoro-2,4-dimethoxyaniline lies in its combination of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which significantly influence its reactivity and biological activity compared to similar compounds.